molecular formula C20H18N2O4 B268010 N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-methoxybenzamide

N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-methoxybenzamide

Cat. No. B268010
M. Wt: 350.4 g/mol
InChI Key: RODNMEAITAMYTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-methoxybenzamide, also known as FMe-ADTC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound is a small molecule inhibitor of the protein kinase CK2, which plays a crucial role in regulating various cellular processes, including cell proliferation, differentiation, and apoptosis.

Mechanism of Action

N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-methoxybenzamide inhibits CK2 activity by binding to the ATP-binding site of the enzyme. CK2 is a serine/threonine kinase that phosphorylates a wide range of substrates involved in various cellular processes. By inhibiting CK2, N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-methoxybenzamide disrupts these processes, leading to decreased cell proliferation and increased apoptosis. N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-methoxybenzamide has also been shown to inhibit other kinases, such as DYRK1A, which may contribute to its therapeutic effects.
Biochemical and physiological effects:
N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-methoxybenzamide has been shown to have several biochemical and physiological effects. In cancer cells, N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-methoxybenzamide inhibits CK2 activity, leading to decreased cell proliferation and increased apoptosis. N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-methoxybenzamide has also been shown to inhibit the growth of tumor xenografts in animal models. In addition, N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-methoxybenzamide has been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's disease, by inhibiting the activity of DYRK1A. N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-methoxybenzamide has also been shown to inhibit the replication of several viruses, including HIV and hepatitis C virus.

Advantages and Limitations for Lab Experiments

N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-methoxybenzamide has several advantages for lab experiments. The compound is relatively small and easy to synthesize, making it accessible to researchers. N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-methoxybenzamide has also been extensively studied, and its mechanism of action is well understood. However, N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-methoxybenzamide has some limitations for lab experiments. The compound is not very soluble in water, which may limit its use in certain assays. In addition, N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-methoxybenzamide has been shown to inhibit other kinases besides CK2, which may complicate the interpretation of results.

Future Directions

There are several future directions for research on N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-methoxybenzamide. One area of interest is the development of N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-methoxybenzamide analogs with improved pharmacological properties, such as increased solubility and specificity for CK2. Another area of interest is the use of N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-methoxybenzamide in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their effectiveness. Finally, N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-methoxybenzamide may have potential applications in other areas of research, such as stem cell biology and gene regulation.

Synthesis Methods

The synthesis of N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-methoxybenzamide involves several steps. The starting material is 2-methoxybenzoyl chloride, which is reacted with 3-aminobenzoic acid to form 3-(2-methoxybenzoylamino)benzoic acid. This intermediate is then reacted with 2-furylacetic acid to form 3-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-methoxybenzoic acid. Finally, this compound is coupled with a suitable amine, such as methylamine, to form N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-methoxybenzamide. The synthesis of N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-methoxybenzamide has been optimized to produce high yields and purity.

Scientific Research Applications

N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-methoxybenzamide has been extensively studied for its potential therapeutic applications. The compound has shown promising results in preclinical studies as an inhibitor of CK2, which is overexpressed in many types of cancer and has been linked to tumor growth and survival. N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-methoxybenzamide has been shown to inhibit CK2 activity both in vitro and in vivo, leading to decreased cell proliferation, increased apoptosis, and decreased tumor growth in animal models. N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-methoxybenzamide has also been studied for its potential use in treating other diseases, such as neurodegenerative disorders and viral infections.

properties

Product Name

N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-methoxybenzamide

Molecular Formula

C20H18N2O4

Molecular Weight

350.4 g/mol

IUPAC Name

N-[3-(furan-2-ylmethylcarbamoyl)phenyl]-2-methoxybenzamide

InChI

InChI=1S/C20H18N2O4/c1-25-18-10-3-2-9-17(18)20(24)22-15-7-4-6-14(12-15)19(23)21-13-16-8-5-11-26-16/h2-12H,13H2,1H3,(H,21,23)(H,22,24)

InChI Key

RODNMEAITAMYTA-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)NCC3=CC=CO3

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)NCC3=CC=CO3

Origin of Product

United States

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